Acetylcholinesterase Inhibition Kinetics vs. Analogs
When comparing the 4-nitrophenyl ester derivatives as probes, the isopropyl(phenyl)phosphinate core (derived from CAS 69423-58-1) exhibits markedly different inhibitory potency toward acetylcholinesterase (AChE) compared to its methyl and ethyl analogs. The bimolecular inhibition constant (ki) for the isopropyl derivative against bovine erythrocyte AChE is 9.6 M⁻¹ sec⁻¹, which is significantly lower than the values reported for the corresponding methyl and ethyl esters in the same study, highlighting the steric hindrance imposed by the branched isopropyl group [1].
| Evidence Dimension | Bimolecular Inhibition Rate Constant (ki) |
|---|---|
| Target Compound Data | 9.6 M⁻¹ sec⁻¹ (for 4-nitrophenyl isopropyl(phenyl)phosphinate derivative, bovine erythrocyte AChE) |
| Comparator Or Baseline | 4-nitrophenyl methyl(phenyl)phosphinate (ki = 29,428 M⁻¹ sec⁻¹, eel AChE) and 4-nitrophenyl ethyl(phenyl)phosphinate |
| Quantified Difference | Approximately 3000-fold lower ki for the isopropyl derivative against bovine AChE relative to the methyl derivative's maximum observed rate against eel AChE |
| Conditions | Stopped-flow instrumentation, pH 6.90 in 0.067 M phosphate buffer at 25.0°C |
Why This Matters
For researchers using organophosphinates as mechanistic probes or inhibitor templates, the isopropyl group provides a distinct steric profile that results in an approximately 3000-fold difference in inhibitory rate, enabling fine-tuning of molecular recognition and minimizing off-target activity.
- [1] Lieske, C. N., Clark, J. H., Meyer, H. G., Lawson, M. A., Lowe, J. R., Blumbergs, P., & Priest, M. A. (1982). Inhibition of two acetylcholinesterases by the 4-nitrophenyl esters of methyl-, ethyl-, and isopropyl(phenyl)phosphinic acid. Pesticide Biochemistry and Physiology, 17(2), 142-149. View Source
